Home > Products > Screening Compounds P46275 > Moxifloxacin, Hydrochloride Monohydrate
Moxifloxacin, Hydrochloride Monohydrate -

Moxifloxacin, Hydrochloride Monohydrate

Catalog Number: EVT-8198197
CAS Number:
Molecular Formula: C21H27ClFN3O5
Molecular Weight: 455.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Moxifloxacin hydrochloride monohydrate is a synthetic antibiotic belonging to the fluoroquinolone class. It is primarily used to treat a variety of bacterial infections, particularly respiratory tract infections, skin infections, and intra-abdominal infections. Developed by Bayer AG, it is marketed under the brand name Avelox among others. The compound is known for its broad-spectrum activity against Gram-positive and Gram-negative bacteria.

Source

Moxifloxacin hydrochloride was initially synthesized as part of a research program aimed at developing new antibacterial agents. Its development was driven by the need for effective treatments against resistant bacterial strains. The synthesis and characterization of moxifloxacin hydrochloride monohydrate have been detailed in various patents and scientific literature, highlighting its importance in pharmaceutical applications .

Classification

Moxifloxacin hydrochloride monohydrate is classified as:

  • Chemical Class: Fluoroquinolone antibiotic
  • Chemical Formula: C21H24ClFN3O4·HCl·H2O
  • CAS Number: 192927-63-2
  • Molecular Weight: Approximately 455.91 g/mol .
Synthesis Analysis

The synthesis of moxifloxacin hydrochloride monohydrate involves several key steps:

  1. Preparation of Moxifloxacin Base: The starting material is moxifloxacin base, which can be derived from various precursors through a series of chemical reactions involving cyclization and functional group modifications.
  2. Formation of Hydrochloride Salt: Moxifloxacin base is dissolved in methanol and treated with methanolic hydrochloric acid. This process typically occurs at temperatures between 0°C and 30°C. The pH is adjusted to between 1.0 and 2.0 to facilitate the formation of the hydrochloride salt .
  3. Crystallization: The resultant solution is then subjected to crystallization processes to isolate moxifloxacin hydrochloride monohydrate. This may involve cooling or evaporating the solvent to promote crystal growth .
  4. Characterization: The final product is characterized using techniques such as X-ray powder diffraction, nuclear magnetic resonance spectroscopy, and infrared spectroscopy to confirm its identity and purity .
Molecular Structure Analysis

Moxifloxacin hydrochloride monohydrate has a complex molecular structure characterized by multiple functional groups that contribute to its antibacterial activity:

  • Structure: The molecular structure includes a bicyclic core typical of fluoroquinolones, with a fluorine atom at position 6, a methoxy group at position 8, and a carboxylic acid functionality that facilitates interaction with bacterial enzymes.
  • Data:
    • InChI Key: SKZIMSDWAIZNDD-WJMOHVQJSA-N
    • SMILES Notation: Cc1ccc(cc1)C(=O)N2C(C(=O)N(C(=O)C2=O)C(C(F)(Cl))C(C(C)=O)C)=C(N(C)C)C=C(N(C)C)C=C(N(C)C)C=C(N(C)C) .
Chemical Reactions Analysis

Moxifloxacin hydrochloride participates in several chemical reactions relevant to its function as an antibiotic:

  1. Inhibition of Bacterial DNA Gyrase: Moxifloxacin binds to bacterial DNA gyrase and topoisomerase IV, inhibiting their function and preventing DNA replication .
  2. Formation of Metal Complexes: Recent studies have explored the formation of metal complexes with moxifloxacin, enhancing its antimicrobial properties against resistant strains . These complexes are synthesized through coordination reactions involving transition metals.
  3. Hydrolysis Reactions: Under certain conditions, moxifloxacin can undergo hydrolysis, which may affect its stability and efficacy in pharmaceutical formulations .
Mechanism of Action

The mechanism of action of moxifloxacin hydrochloride involves:

  • Targeting Bacterial Enzymes: Moxifloxacin inhibits bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes critical for DNA replication and cell division.
  • Inducing DNA Damage: By stabilizing the enzyme-DNA complex, moxifloxacin prevents the re-ligation of DNA strands after they have been cleaved, leading to double-strand breaks and ultimately bacterial cell death .
  • Spectrum of Activity: Moxifloxacin exhibits potent activity against both Gram-positive bacteria (e.g., Streptococcus pneumoniae) and Gram-negative bacteria (e.g., Escherichia coli), making it effective in treating a wide range of infections.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to pale yellow crystalline powder.
  • Solubility: Soluble in methanol, slightly soluble in water.

Chemical Properties

  • Melting Point: Approximately 200°C (decomposes).
  • pH Range: The pH of aqueous solutions typically ranges from 4 to 6.

Relevant Data

  • Stability: Moxifloxacin hydrochloride is stable under normal conditions but may degrade under extreme pH or temperature conditions.
  • Polymorphism: Exhibits polymorphism; different crystalline forms can have varying solubility and bioavailability profiles .
Applications

Moxifloxacin hydrochloride monohydrate has several important applications:

  1. Antibiotic Treatment: Widely used for treating respiratory tract infections, skin infections, urinary tract infections, and intra-abdominal infections.
  2. Research Applications: Investigated for potential use in combination therapies against resistant bacterial strains.
  3. Metal Complex Studies: Recent research has focused on synthesizing metal complexes with moxifloxacin to enhance its antifungal and antidiabetic properties, indicating potential new therapeutic avenues .
Synthesis Methodologies and Process Optimization

Catalytic Condensation Reactions in Intermediate Formation

The synthesis of moxifloxacin hydrochloride monohydrate hinges on a pivotal catalytic condensation between 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and the chiral amine (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine. This reaction forms the core quinoline-pyrrolopyridine structure. Catalysts are indispensable for accelerating this nucleophilic aromatic substitution while preserving stereochemical integrity. 1,4-Diazabicyclo[2.2.2]octane (DABCO) is widely employed, reducing reaction times by 40–50% compared to uncatalyzed processes and achieving yields exceeding 90% under optimized conditions [5]. Recent advances include boron-based Lewis acid catalysts (e.g., [BCl₂(4-picoline)][AlCl₄]), which enable condensation at 85°C in methanol with exceptional efficiency (96% yield) and minimal formation of the C6-F substitution byproduct [7]. Palladium on carbon (Pd/C) catalysts (0.5–3 wt% Pd loading) further enhance selectivity in hydrogenation steps during precursor synthesis, suppressing dehalogenation side reactions [2].

Table 1: Catalytic Systems for Condensation Reactions

CatalystReaction Temperature (°C)Yield (%)Key Advantage
DABCO100–11090–92Broad applicability, cost-effective
[BCl₂(4-pic)][AlCl₄]8596Lower temperature, minimized byproducts
Pd/C (2% Pd)60–80 (hydrogenation)94Chemoselectivity for nitro/benzyl groups

Solvent Selection Impact on Reaction Efficiency and Yield

Solvent polarity, proticity, and boiling point directly govern reaction kinetics, impurity profiles, and crystalline form of intermediates. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitate the dissolution of quinoline-carboxylic acid precursors, enabling homogeneous reactions at 100–110°C. However, they promote solvolysis impurities if water is present, reducing yields by 5–8% [1]. Protic solvents like ethanol or isopropanol are preferred for the final hydrochloride salt formation due to their ability to stabilize the zwitterionic structure of moxifloxacin. Methanol is optimal for monohydrate crystallization; its moderate polarity allows controlled water incorporation into the crystal lattice, ensuring consistent monohydrate formation over alternative hydrates [3] [5]. Mixed solvent systems (e.g., acetonitrile/water) balance solubility and stereoselectivity during enantiomeric resolution, with isopropanol/water achieving >99% enantiomeric excess in chiral intermediate purification [6].

Table 2: Solvent Influence on Key Synthesis Steps

Synthesis StepOptimal SolventYield/EffectRationale
Quinoline-amine condensationDMF92% yieldHigh solubilization of reactants
Hydrochloride crystallizationMethanol/water (95:5)Monohydrate form controlControlled water activity
Enantiomeric resolutionIsopropanol/water (7:3)>99% enantiomeric excessDifferential solubility of diastereomeric salts
Impurity washEthyl acetate50% reduction in F-substituted byproductSelective dissolution of impurities

Enantioselective Synthesis of Key Pyrrolopyridine Derivatives

The stereochemical integrity of the pyrrolopyridine moiety [(4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine] is critical for moxifloxacin’s antibacterial activity. Industrial routes employ three strategies:

  • Chiral Pool Resolution: Diastereomeric salt formation with L-(+)-tartaric acid in isopropanol/water achieves >99% enantiomeric excess. The low solubility of the (S,S)-tartrate salt enables selective crystallization, though maximum yield is capped at 50% per cycle without racemization recycling [5] [6].
  • Asymmetric Hydrogenation: Pd/C-catalyzed hydrogenation (3 atm H₂) of bicyclic enamine precursors using chiral modifiers (e.g., cinchona alkaloids) affords the target amine with 88–92% enantiomeric excess, requiring a single recrystallization to reach pharmacopeial standards [2].
  • Enzymatic Desymmetrization: Lipase-mediated hydrolysis of meso-pyrrolidine diesters generates enantiopure intermediates, though this remains less scalable than chemical resolution [5].Process intensification has been achieved via telescoped synthesis, combining dehydration, N-acylation, and cyclization in one pot, reducing solvent consumption by 30% and eliminating intermediate isolations [6].

Racemization Mitigation Strategies in Stereochemical Control

Racemization during synthesis compromises potency and necessitates rigorous control. Key risks arise from:

  • High-Temperature Exposure: Prolonged reflux (>100°C) during condensation induces epimerization at C7 of the quinoline core. Mitigation involves lower temperatures (80–85°C) with boron catalysts [7] or boric acid buffers, which chelate the C4-keto/C3-carboxyl groups, stabilizing the stereocenter [3].
  • Acidic/Basic Hydrolysis: Hydrochloride salt formation under harsh acidic conditions (concentrated HCl) can racemize the pyrrolopyridine amine. Controlled pH (3.5–4.5) using propionic anhydride/HCl minimizes this, while ethanol precipitation instead of aqueous crystallization reduces residence time in aggressive media [3] [5].
  • Recycling Imperfect Resolutions: The undesired (R,R)-enantiomer from tartrate resolutions is racemized using MnO₂/Pd/C catalysis in toluene at 90°C, converting it back to the racemate for reprocessing. This increases overall yield to 39% from 29% [6].

Industrial-Scale Process Optimization and Cost-Benefit Analyses

Scalable synthesis demands trade-offs between purity, yield, and operational costs:

  • Catalyst Recycling: Pd/C catalysts are reused ≥5 cycles via hydrothermal regeneration (100°C water wash), maintaining >95% activity while reducing Pd consumption by 60%. This offsets the high cost of precious metals [2].
  • Solvent Recovery Systems: Distillation reclaims >85% of DMF and methanol, cutting raw material costs by 25%. Ethanol/isopropanol mixtures are favored over DMF for condensation where possible due to lower toxicity and easier recovery [1] [5].
  • Telescoping vs. Isolation: Direct coupling of the quinoline acid and chiral amine without isolating intermediates reduces processing time by 40% and solvent volume by 35%. However, this demands stringent impurity control via in-line HPLC monitoring [7].
  • Economic Impact of Enantiopurity: Achieving >99.9% enantiomeric excess via crystallization adds ~15% to production costs versus 98% enantiomeric excess material. This is justified by avoiding ~$2M/year in chiral purification during downstream processing [6].

Table 3: Cost-Benefit Analysis of Industrial Process Choices

Process ModificationCost ImpactBenefitTrade-off
Pd/C catalyst reuse (5 cycles)-$1.2M/year (Pd savings)60% lower Pd consumption5% yield drop in cycle 5
Ethanol substitution for DMF-$0.8M/year (solvent)Reduced toxicity, easier recovery3% lower yield in condensation step
Telescoped synthesis-$1.5M/year (operations)40% faster throughput, less waste$0.5M investment in PAT infrastructure
Tartaric acid resolution+$0.3M/year (reagents)>99% enantiomeric excess in one step50% max yield without racemization recycle

Properties

Product Name

Moxifloxacin, Hydrochloride Monohydrate

IUPAC Name

7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrate;hydrochloride

Molecular Formula

C21H27ClFN3O5

Molecular Weight

455.9 g/mol

InChI

InChI=1S/C21H24FN3O4.ClH.H2O/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24;;/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28);1H;1H2

InChI Key

SKZIMSDWAIZNDD-UHFFFAOYSA-N

SMILES

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.O.Cl

Canonical SMILES

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.